molecular formula C13H18ClN B15144337 (Rac)-Selegiline-d5 (hydrochloride)

(Rac)-Selegiline-d5 (hydrochloride)

Cat. No.: B15144337
M. Wt: 228.77 g/mol
InChI Key: IYETZZCWLLUHIJ-AYVDECCJSA-N
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Description

(Rac)-Selegiline-d5 (hydrochloride) is a deuterated form of Selegiline hydrochloride, a selective monoamine oxidase B (MAO-B) inhibitor. This compound is used primarily in the treatment of Parkinson’s disease and major depressive disorder. The deuterium labeling in (Rac)-Selegiline-d5 (hydrochloride) enhances its metabolic stability, making it a valuable tool in pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Selegiline-d5 (hydrochloride) involves the deuteration of Selegiline hydrochloride. The process typically starts with the preparation of Selegiline, followed by the introduction of deuterium atoms. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule.

Industrial Production Methods

Industrial production of (Rac)-Selegiline-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced deuteration techniques and high-purity deuterated reagents is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Rac)-Selegiline-d5 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert the compound back to its parent form.

    Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions include various deuterated metabolites and derivatives of Selegiline. These products are often used in further pharmacological studies to understand the compound’s behavior in biological systems.

Scientific Research Applications

(Rac)-Selegiline-d5 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

    Biology: Employed in studies to understand the metabolic pathways and interactions of Selegiline in biological systems.

    Medicine: Used in pharmacokinetic studies to evaluate the drug’s absorption, distribution, metabolism, and excretion.

    Industry: Applied in the development of new MAO-B inhibitors and other therapeutic agents.

Mechanism of Action

(Rac)-Selegiline-d5 (hydrochloride) exerts its effects by selectively inhibiting the enzyme monoamine oxidase B (MAO-B). This inhibition leads to an increase in the levels of dopamine in the brain, which helps alleviate the symptoms of Parkinson’s disease and depression. The molecular targets include the MAO-B enzyme, and the pathways involved are primarily related to dopamine metabolism.

Comparison with Similar Compounds

Similar Compounds

    Selegiline hydrochloride: The non-deuterated form of the compound.

    Rasagiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Safinamide: A reversible MAO-B inhibitor with additional mechanisms of action.

Uniqueness

(Rac)-Selegiline-d5 (hydrochloride) is unique due to its deuterium labeling, which enhances its metabolic stability and allows for more precise pharmacokinetic studies. This feature distinguishes it from other similar compounds and makes it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

228.77 g/mol

IUPAC Name

N-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride

InChI

InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/i5D,6D,7D,8D,9D;

InChI Key

IYETZZCWLLUHIJ-AYVDECCJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)N(C)CC#C)[2H])[2H].Cl

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C.Cl

Origin of Product

United States

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